3-Methoxy-4-morpholinomethyldibenzofuran
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Overview
Description
4-((3-Methoxydibenzo[b,d]furan-4-yl)methyl)morpholine is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts is optimized to minimize costs and maximize yield.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methoxydibenzo[b,d]furan-4-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-((3-Methoxydibenzo[b,d]furan-4-yl)methyl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anti-tumor properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-((3-Methoxydibenzo[b,d]furan-4-yl)methyl)morpholine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxydibenzo[b,d]furan-1-carbaldehyde
- 2-Methoxydibenzo[b,d]furan-3-carbaldehyde
- Benzofuran carbohydrazide
Uniqueness
4-((3-Methoxydibenzo[b,d]furan-4-yl)methyl)morpholine is unique due to its specific structure, which combines the benzofuran core with a morpholine moiety.
Properties
CAS No. |
42840-16-4 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-[(3-methoxydibenzofuran-4-yl)methyl]morpholine |
InChI |
InChI=1S/C18H19NO3/c1-20-16-7-6-14-13-4-2-3-5-17(13)22-18(14)15(16)12-19-8-10-21-11-9-19/h2-7H,8-12H2,1H3 |
InChI Key |
JLXGZBBBLBFARU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=CC=CC=C3O2)CN4CCOCC4 |
Origin of Product |
United States |
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